4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Beschreibung
The compound “4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid” is a highly complex amino acid derivative characterized by a branched peptide-like structure with multiple functional groups, including imidazole rings, phenylpropanoyl residues, and methylsulfanyl substituents.
Eigenschaften
IUPAC Name |
4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H180N30O29S/c1-12-65(7)94(142-88(148)55-119)112(170)124-59-90(150)129-74(38-24-28-45-116)100(158)137-81(51-70-33-19-15-20-34-70)106(164)135-79(49-63(3)4)105(163)138-83(53-72-56-121-62-125-72)107(165)140-85(60-145)110(168)127-67(9)96(154)131-75(39-25-29-46-117)101(159)132-76(40-26-30-47-118)102(160)136-80(50-69-31-17-14-18-32-69)98(156)122-57-89(149)128-73(37-23-27-44-115)99(157)126-68(10)97(155)134-82(52-71-35-21-16-22-36-71)109(167)143-93(64(5)6)111(169)123-58-91(151)130-77(41-42-92(152)153)104(162)144-95(66(8)13-2)113(171)133-78(43-48-174-11)103(161)139-84(54-87(120)147)108(166)141-86(61-146)114(172)173/h14-22,31-36,56,62-68,73-86,93-95,145-146H,12-13,23-30,37-55,57-61,115-119H2,1-11H3,(H2,120,147)(H,121,125)(H,122,156)(H,123,169)(H,124,170)(H,126,157)(H,127,168)(H,128,149)(H,129,150)(H,130,151)(H,131,154)(H,132,159)(H,133,171)(H,134,155)(H,135,164)(H,136,160)(H,137,158)(H,138,163)(H,139,161)(H,140,165)(H,141,166)(H,142,148)(H,143,167)(H,144,162)(H,152,153)(H,172,173) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIUUAHJVPPFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H180N30O29S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid (often referred to as a complex peptide or polypeptide) exhibits significant biological activity that warrants detailed exploration. This article focuses on its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of amino acids and functional groups, which contribute to its biological activity. The presence of multiple amino acids, including those with hydroxyl, carboxyl, and imidazole side chains, suggests potential interactions with various biological targets.
Molecular Formula
The molecular formula is , indicating a large and complex structure typical of peptide-based compounds.
Structural Features
Key structural features include:
- Multiple amine groups that may facilitate hydrogen bonding.
- Hydrophobic regions that could influence membrane permeability.
The exact mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with specific receptors or enzymes within biological systems. The presence of an imidazole group suggests potential interactions with histidine residues in proteins, which may be crucial for its activity.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Many peptides demonstrate the ability to disrupt bacterial membranes, leading to cell lysis.
- Anticancer Properties : Some peptides have been shown to inhibit tumor growth through apoptosis induction or cell cycle arrest.
- Immunomodulatory Effects : Peptides can modulate immune responses, enhancing or inhibiting specific pathways.
Case Studies
Recent studies have explored the therapeutic potential of similar compounds in various contexts:
Study 1: Antimicrobial Efficacy
A study demonstrated that peptides with structures analogous to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved membrane disruption and interference with cellular metabolism.
Study 2: Cancer Cell Line Testing
In vitro tests on cancer cell lines showed that the compound could induce apoptosis in specific types of cancer cells, suggesting its potential as an anticancer agent. The study highlighted the importance of structural modifications in enhancing efficacy.
Study 3: Immunomodulation
Another investigation focused on the immunomodulatory effects of related peptides, revealing their ability to enhance macrophage activation and cytokine production, which could be beneficial in treating infections or inflammatory diseases.
Comparative Biological Activity
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Immunomodulatory | Enhancement of immune response |
Structural Comparison with Similar Compounds
| Compound Name | Molecular Formula | Activity Type |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anticancer | |
| Compound C | Immunomodulatory |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Active Amino Acid Residues
The compound’s activity may depend on the number of active amino acid residues. For example:
- Cefuroxime derivatives : Primary ligands and derivative 02 have 11 active residues , while derivative 03 has 10 , correlating with reduced efficacy in the latter .
Physicochemical Properties
Molecular Weight and Solubility
| Compound | Molecular Weight | XLogP3 | Hydrogen Bond Donors | Reference |
|---|---|---|---|---|
| Lysine analogue (CAS 103404-59-7) | 618.8 | -0.7 | 7 | |
| This compound | ~1500–2000* | N/A | >15 (estimated) | – |
*Estimated based on structural complexity (e.g., multiple hexanoyl and pentanoyl chains). Higher molecular weight may reduce solubility compared to smaller derivatives like pyroglutamine (OR = 0.48 in cancer studies) .
Ionization Constants
N-Substituted amino acid derivatives often exhibit pKa values influenced by functional groups (e.g., imidazole rings or carboxylates). Computational methods (DFT, MP2) predict ionization behavior, which is critical for bioavailability .
Pharmacokinetic and Pharmacodynamic Considerations
- Transport mechanisms: SLC36 family transporters mediate uptake of amino acid derivatives, suggesting this compound may exploit lysosomal efflux pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthesis strategies for this compound, given its structural complexity?
- Methodology : Use multi-step solid-phase peptide synthesis (SPPS) or fragment condensation, as outlined in , which details protocols for assembling substituted amino acid derivatives via tert-butyl oxazinane carboxylate intermediates and borolane coupling agents . For functional group compatibility (e.g., imidazole and methylsulfanyl moieties), employ orthogonal protecting groups (Fmoc/Boc) and monitor reaction progress via LC-MS. highlights iterative coupling of hexanoyl and phenylpropanoyl fragments, requiring strict pH control (6.5–7.5) to avoid racemization .
Q. How can structural characterization be optimized for this compound?
- Methodology : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from repetitive amino acid units. ’s PubChem entry provides IUPAC nomenclature and InChI keys for cross-referencing stereochemical assignments . For crystallography challenges due to flexibility, use co-crystallization with chaperone proteins (e.g., cyclophilin A) to stabilize conformations, as suggested in ’s ontology of similar peptides .
Advanced Research Questions
Q. What computational approaches address challenges in modeling its conformational dynamics?
- Methodology : Implement quantum mechanical/molecular mechanical (QM/MM) hybrid simulations, leveraging ’s reaction path search methods to predict low-energy conformers . Use density functional theory (DFT) at the B3LYP/6-31G* level to optimize side-chain interactions (e.g., imidazole π-stacking). emphasizes integrating cheminformatics tools (e.g., COMSOL Multiphysics) for simulating solvent effects on hydrophobicity gradients .
Q. How can researchers resolve contradictions between experimental and computational data?
- Methodology : Apply chemometric multivariate analysis (e.g., PCA or PLS regression) to identify outliers in datasets, as detailed in . For example, if NMR-derived torsion angles conflict with MD simulations, use Bayesian statistics to weight data reliability. ’s approach—linking sensory (e.g., hydrogen bonding) and chemical data (e.g., FTIR)—provides a template for reconciling discrepancies via iterative feedback loops .
Q. What strategies optimize experimental design for functional assays (e.g., receptor binding)?
- Methodology : Adopt quasi-experimental designs ( ) with matched control groups (e.g., scrambled-sequence analogs) to isolate bioactivity . Use AI-driven platforms ( ) for high-throughput screening (HTS) parameterization, such as varying buffer ionic strength (50–200 mM NaCl) and temperature (4–37°C) to assess binding affinity .
Methodological Innovations
Q. How can AI enhance predictive modeling of this compound’s pharmacokinetics?
- Methodology : Train neural networks on physicochemical descriptors (logP, polar surface area) from ’s databases to predict blood-brain barrier permeability . Incorporate reinforcement learning ( ) to optimize synthesis pathways by minimizing toxic byproducts (e.g., methylsulfanyl oxidation derivatives) .
Q. What advanced statistical frameworks support data integration across interdisciplinary studies?
- Methodology : Use hierarchical Bayesian models to merge structural (cryo-EM), kinetic (SPR), and thermodynamic (ITC) data, as proposed in ’s chemometrics framework . For meta-analyses, apply random-effects models to account for variability in reported IC50 values across labs.
Tables for Key Methodological Comparisons
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